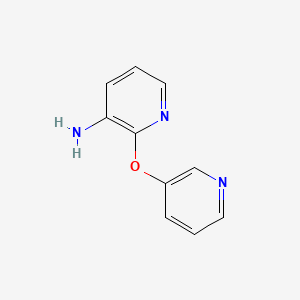

2-(3-Pyridinyloxy)-3-pyridinamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-3-yloxypyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-9-4-2-6-13-10(9)14-8-3-1-5-12-7-8/h1-7H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDDSMIKELUOFMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OC2=C(C=CC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214758-94-8 | |

| Record name | 2-(pyridin-3-yloxy)pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 3 Pyridinyloxy 3 Pyridinamine

Advanced Synthetic Routes for Pyridinyloxy-Pyridinamine Systems

The construction of the diaryl ether linkage and the introduction of the amino group onto the pyridine (B92270) ring are the two pivotal challenges in synthesizing 2-(3-Pyridinyloxy)-3-pyridinamine. Modern synthetic chemistry offers several sophisticated strategies to achieve this, moving beyond classical methods to more efficient and selective catalytic systems.

The formation of the ether bond between two pyridine rings is a key step. Copper- and nickel-catalyzed cross-coupling reactions are prominent methods for this transformation. The Ullmann condensation, a classical copper-catalyzed reaction, has been significantly improved with the development of new ligands and reaction conditions, allowing for the O-arylation of hydroxypyridines with aryl halides under milder conditions.

Research has demonstrated that copper-based catalysts can effectively facilitate the O-arylation of 3-hydroxypyridines with aryl bromides and iodides. nih.gov The use of a copper catalyst with 2,2,6,6-tetramethylheptane-3,5-dione (B73088) as a ligand has been successful in achieving these couplings. nih.gov For instance, the reaction between 3-hydroxypyridine (B118123) and various aryl halides can proceed in good yields, as detailed in the table below.

| Aryl Halide | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Bromotoluene | CuI (5 mol %), Ligand (10 mol %) | K₃PO₄ | Dioxane | 110 | 85 | nih.gov |

| 4-Bromoanisole | CuI (5 mol %), Ligand (10 mol %) | K₃PO₄ | Dioxane | 110 | 90 | nih.gov |

| 1-Bromo-4-fluorobenzene | CuI (5 mol %), Ligand (10 mol %) | K₃PO₄ | Dioxane | 110 | 78 | nih.gov |

| 2-Bromopyridine | CuI (5 mol %), Ligand (10 mol %) | Cs₂CO₃ | Toluene | 110 | 65 | nih.gov |

Table 1: Examples of Cu-catalyzed O-arylation of 3-hydroxypyridine. Ligand used is 2,2,6,6-tetramethylheptane-3,5-dione.

More recently, nickel catalysis has emerged as a powerful alternative for C-O bond formation, particularly for coupling with less reactive (hetero)aryl chlorides. researchgate.net Catalyst systems featuring specialized ligands like CgPhen-DalPhos have shown remarkable activity in the O-arylation of alcohols with a broad range of (hetero)aryl electrophiles. researchgate.net These advanced methods provide efficient pathways to the pyridinyloxy-pyridine core structure.

Introducing an amino group onto a pyridine ring, especially at the C3 position adjacent to a bulky substituent, requires specific strategies. While the classic Chichibabin reaction is effective for introducing amino groups at the C2 or C4 positions, its harsh conditions (NaNH₂) limit its generality. nih.gov

Modern amination methods offer greater scope and milder conditions. One strategy involves the conversion of a pyridine into a phosphonium (B103445) salt, which then reacts with sodium azide (B81097) to form an iminophosphorane. nih.gov This intermediate is a versatile precursor to various nitrogen-containing functional groups, including the amino group. nih.gov This approach benefits from high regioselectivity and the use of C-H bonds as precursors. nih.gov

Another approach is the direct amination of pyridine derivatives using metal catalysis. Ligand-free chromium(II)-catalyzed amination of N-heterocyclic chlorides has been reported as a regioselective method. organic-chemistry.org Alternatively, a pre-existing group can be converted to an amine. For example, 2-nitro-3-aminopyridine can be synthesized by protecting the amino group of 3-aminopyridine (B143674) as a urea (B33335) derivative, followed by selective nitration at the C2 position and subsequent hydrolysis. google.com The resulting nitro group can then be reduced to the desired amine. Direct amination of the pyridine ring has also been shown to be possible when acceptor groups are present in the molecule. researchgate.net

Multicomponent reactions (MCRs) offer an efficient and atom-economical route to highly functionalized pyridine rings in a single step. researchgate.nettaylorfrancis.com These reactions combine three or more starting materials in a one-pot synthesis, avoiding the isolation of intermediates. nih.govresearchgate.net

Well-known MCRs for pyridine synthesis include the Hantzsch, Guareschi-Thorpe, and Kröhnke reactions. acsgcipr.org The Hantzsch pyridine synthesis, for example, traditionally involves the condensation of two equivalents of a β-ketoester, an aldehyde, and ammonia. taylorfrancis.com Modern variations of these reactions allow for the synthesis of a wide array of polysubstituted pyridines. researchgate.net While a direct MCR for this compound is not explicitly documented, these strategies are invaluable for constructing the substituted aminopyridine fragment of the molecule, which can then be coupled with the other pyridine ring via etherification. The efficiency of MCRs can often be enhanced using microwave irradiation, which can reduce reaction times and improve yields. nih.govresearchgate.net

Derivatization and Functionalization of this compound

The this compound scaffold possesses multiple sites for chemical modification, primarily the amino group and the carbon atoms of the two pyridine rings.

The 3-amino group is a key functional handle for further molecular elaboration. It can readily undergo standard transformations such as acylation, alkylation, and sulfonylation. More significantly, it serves as a crucial nucleophile for the construction of fused heterocyclic systems.

The 2,3-diaminopyridine (B105623) motif, which is structurally analogous to the amino-substituted ring in the target molecule, is a common precursor for the synthesis of various fused heterocycles with biomedical applications. chemicalbook.com For instance, condensation of the amino group with appropriate reagents can lead to the formation of pyrido[2,3-d]pyrimidines, pyrrolo[2,3-b]pyridines, or thieno[2,3-b]pyridines. nih.govenamine.netgoogle.com These reactions typically involve cyclization with bielectrophilic partners, demonstrating the utility of the amino group as a strategic point for building molecular complexity.

The reactivity of the two pyridine rings in this compound is dictated by the electronic properties of the substituents and the inherent nature of the pyridine nucleus. The pyridine ring is generally electron-deficient compared to benzene (B151609), making it less reactive towards electrophilic aromatic substitution (SEAr) and more susceptible to nucleophilic substitution (SNAr). uoanbar.edu.iqimperial.ac.uk

In the target molecule, the two rings have distinct electronic environments:

The 3-Aminopyridine Ring: The amino group (-NH₂) at the C3 position is a powerful electron-donating group through resonance. It strongly activates the ring towards SEAr, directing incoming electrophiles to the positions ortho and para to it (C2, C4, and C6). However, the deactivating effect of the ring nitrogen must also be considered.

The 3-Pyridinyloxy Ring: The ether oxygen atom is also an electron-donating group, activating the pyridine ring to which it is attached. It directs electrophilic attack to the positions ortho and para to the oxygen.

Conversely, the electron-withdrawing nature of the nitrogen atom in both rings deactivates the C2, C4, and C6 positions towards electrophilic attack but activates them for nucleophilic attack. imperial.ac.uk Studies on substituted pyridine pincer ligands have shown that electron-donating groups increase the electron density on the ring and any coordinated metal center, which can be quantified through techniques like cyclic voltammetry and supported by density functional theory (DFT) calculations. nih.gov The interplay of these activating and deactivating effects governs the regioselectivity of further functionalization on either pyridine ring.

Strategic Derivatization for Enhanced Research Utility

The strategic derivatization of this compound can be approached by targeting its primary functional groups: the exocyclic amino group and the nitrogen atoms within the two pyridine rings. These sites offer opportunities for modification to enhance the molecule's utility in various research applications, such as biochemical assays, imaging, and target identification studies.

The amino group (-NH2) on one of the pyridine rings is a primary site for a variety of chemical modifications. As a nucleophile, it can readily react with a range of electrophilic reagents. For instance, acylation with activated carboxylic acids, acid chlorides, or anhydrides would yield the corresponding amides. This transformation can be used to attach various moieties, including reporter groups like fluorophores (e.g., fluorescein (B123965) isothiocyanate) for use in fluorescence polarization assays or as imaging agents. Similarly, the amino group can be alkylated or used in reductive amination reactions to introduce different substituents.

The nitrogen atoms of the pyridine rings are basic and can be protonated or alkylated to form pyridinium (B92312) salts. wikipedia.org This modification introduces a positive charge, which can alter the molecule's solubility and its interactions with biological targets. wikipedia.org Furthermore, the pyridine rings can potentially undergo electrophilic substitution reactions, although the specific conditions would need to be carefully optimized. wikipedia.org

Another potential derivatization strategy involves cross-coupling reactions. While the parent molecule itself may not be the ideal substrate, conversion of one of the pyridine rings to a halopyridine would open up the possibility for Suzuki, Stille, or Buchwald-Hartwig coupling reactions. scribd.com This would allow for the introduction of a wide array of substituents, including aryl, alkyl, and amino groups, thereby creating a library of analogs for structure-activity relationship (SAR) studies.

While specific, published examples of the strategic derivatization of this compound for enhanced research utility are not extensively documented in the reviewed literature, the known reactivity of its constituent functional groups provides a clear roadmap for such modifications. The data table below summarizes potential derivatization reactions and their applications.

| Functional Group | Reaction Type | Potential Reagent | Product Type | Potential Research Utility |

| Amino (-NH2) | Acylation | Fluorescein isothiocyanate | Fluorescently-labeled amide | Fluorescence-based assays, imaging |

| Amino (-NH2) | Sulfonylation | Dansyl chloride | Fluorescent sulfonamide | Probing binding site polarity |

| Amino (-NH2) | Reductive Amination | Aldehyde/Ketone + NaBH4 | Secondary/Tertiary amine | SAR studies, altering basicity |

| Pyridine Nitrogen | Alkylation | Alkyl halide | Pyridinium salt | Modifying solubility and charge |

Structural Elucidation and Advanced Spectroscopic Characterization

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For 2-(3-Pyridinyloxy)-3-pyridinamine (Molecular Weight: 187.20 g/mol ) bldpharm.com, MS is crucial for confirming the molecular weight and elucidating its structure through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, high-energy electrons bombard the sample, causing ionization and extensive fragmentation. This "hard" ionization technique provides a detailed fragmentation pattern, often referred to as a chemical fingerprint, which is invaluable for structural elucidation.

For this compound, the EI-MS spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 187. The fragmentation would likely proceed through the cleavage of the ether bond, which is a common fragmentation pathway for aryl ethers. Other potential fragmentations could involve the loss of small, stable neutral molecules from the pyridine (B92270) rings.

Table 1: Hypothetical Key Fragmentation Ions for this compound in EI-MS

| m/z Value (Hypothetical) | Ion Structure/Identity | Fragmentation Pathway |

|---|---|---|

| 187 | [C₁₀H₉N₃O]⁺ | Molecular Ion (M⁺) |

| 110 | [C₅H₆N₂O]⁺ | Cleavage of the C-O ether bond |

| 94 | [C₅H₆N₂]⁺ | Fragment from the 3-aminopyridine (B143674) moiety |

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a "soft" ionization technique that typically generates protonated molecules [M+H]⁺ with minimal fragmentation. It is particularly useful for polar molecules like this compound, which contains basic nitrogen atoms readily accepting a proton.

In positive-ion mode ESI-MS, a prominent peak at m/z 188.21 ([C₁₀H₉N₃O + H]⁺) would be expected, confirming the molecular weight of the compound. nih.gov Tandem MS (MS/MS) experiments on this precursor ion could be performed to induce fragmentation and provide further structural information. nih.gov The fragmentation pathways in ESI-MS/MS are often different from EI-MS and can involve characteristic losses. nih.govsapub.org

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. osha.gov For a compound like this compound to be analyzed by GC-MS, it must be sufficiently volatile and thermally stable. nih.gov Given its structure, derivatization might be necessary to increase volatility, for example, by silylating the primary amine group. osha.gov

The gas chromatogram would provide the retention time, a measure of the compound's purity and identity under specific column conditions. The mass spectrometer, typically using electron ionization, would then record the mass spectrum of the eluted compound, providing the molecular ion and fragmentation data as described in the EI-MS section. researchgate.net This combination allows for the confident identification of the compound in a mixture. osha.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Analysis

To perform this analysis, a suitable single crystal of this compound would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the crystal lattice and the molecule's structure within it.

The analysis would yield precise crystallographic parameters. While specific data for the target compound is unavailable, analysis of related pyridine derivatives provides insight into the type of data that would be obtained. researchgate.netresearchgate.netresearchgate.net

Table 2: Illustrative Crystallographic Data Parameters (Based on similar heterocyclic compounds)

| Parameter | Expected Information | Example from a related compound (2-amino-N-(pyridin-2-yl)benzamide) researchgate.net |

|---|---|---|

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, triclinic) | Monoclinic researchgate.net |

| Space Group | The specific symmetry elements of the crystal | P2₁/n researchgate.net |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and angles of the repeating unit of the crystal | a = 13.55 Å, b = 5.07 Å, c = 17.66 Å, β = 100.45° researchgate.net |

| Volume (V) | The volume of the unit cell | 1194.4 ų researchgate.net |

| Z | The number of molecules per unit cell | 4 researchgate.net |

Analysis of Intermolecular Interactions in Crystal Lattices

The crystal packing of this compound would be significantly influenced by intermolecular forces, particularly hydrogen bonding. The primary amine (-NH₂) group is a strong hydrogen bond donor, while the nitrogen atoms in both pyridine rings and the ether oxygen are potential hydrogen bond acceptors.

It would be expected that N-H···N hydrogen bonds would be a dominant feature, linking molecules into chains, dimers, or more complex networks. nih.gov These interactions are crucial for the stability of the crystal lattice. nih.gov The analysis would detail the specific distances and angles of these hydrogen bonds, providing a comprehensive understanding of the supramolecular structure. Pi-pi (π-π) stacking interactions between the aromatic pyridine rings may also be present, further stabilizing the crystal structure. researchgate.net

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations have been pivotal in characterizing the fundamental electronic properties of 2-(3-Pyridinyloxy)-3-pyridinamine and related dipyridyl ether structures. These methods offer a detailed picture of electron distribution and energy levels, which are key determinants of a molecule's chemical reactivity and spectroscopic behavior.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a primary tool for investigating the electronic structure of molecules like this compound due to its favorable balance of computational cost and accuracy. DFT studies on related nitro-pyridine derivatives have shown that the choice of functional and basis set can influence the calculated properties, though trends are often consistent across different methods. researchgate.net For dipyridylmethane ethers, DFT calculations have been instrumental in understanding their electronic structure and the role of π-conjugated systems in their optical and electrochemical properties. nih.govmdpi.com These studies typically involve geometry optimization to find the lowest energy conformation of the molecule, followed by the calculation of various electronic descriptors.

Ab Initio and Semi-Empirical Methods

While DFT is widely used, ab initio methods, such as Hartree-Fock (HF), and semi-empirical methods have also been applied to pyridine (B92270) derivatives. Ab initio calculations, being computationally more demanding, are often used for smaller systems or as a benchmark. researchgate.net Semi-empirical methods, on the other hand, offer a faster, albeit less precise, alternative for larger molecules. For nitro derivatives of pyridine, various DFT methods have been benchmarked to calculate heats of formation, with the results showing some variation in absolute values but consistent trends. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) analysis is a critical component of computational studies, providing insights into a molecule's reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an important indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method |

| Pyrimidin-1(2H)-ylaminofumarate derivative (example) | -6.5 | -2.0 | 4.5 | DFT/B3LYP/6-311++G(2d,2p) |

| 4-(biphenyl-4-yl)pyridine derivative (example) | -5.8 | -1.5 | 4.3 | DFT |

Note: The data in this table is illustrative and based on findings for similar classes of compounds. Specific values for this compound would require dedicated calculations.

Molecular Electrostatic Potential (MESP) and Fukui Function Analysis

The Molecular Electrostatic Potential (MESP) provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). This is invaluable for predicting sites of electrophilic and nucleophilic attack. MESP analysis of pyridine derivatives has helped in understanding their interaction with biological receptors. nih.gov

Fukui functions are another set of reactivity indicators derived from DFT, which identify the most reactive sites in a molecule towards nucleophilic, electrophilic, and radical attack. These analyses, in conjunction with MESP, offer a comprehensive picture of a molecule's reactivity landscape. For example, in studies of nitro-pyridine derivatives, nucleus-independent chemical shift (NICS) values have been calculated to assess aromatic stability. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its conformational flexibility and interactions with its environment over time.

Protein-Ligand Dynamics and Stability

In the context of medicinal chemistry, MD simulations are frequently used to study the interaction between a small molecule (ligand), such as this compound, and its target protein. These simulations can reveal the stability of the ligand in the protein's binding pocket, the key amino acid residues involved in the interaction, and the conformational changes that may occur upon binding. nih.govnih.govresearchgate.netresearchgate.net Such studies are crucial for the rational design of more potent and selective inhibitors. For kinase inhibitors, MD simulations have been used to analyze the stability of small-molecule-miRNA complexes and to validate docking results. nih.govresearchgate.net The insights gained from these simulations can guide the optimization of lead compounds to improve their binding affinity and pharmacokinetic properties.

In Silico Prediction of Molecular Interactions and Target Binding

In silico methods are instrumental in predicting how this compound might interact with biological targets, such as proteins or enzymes. These predictions can guide the design of new experiments and the development of more potent derivatives.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. nih.govbenthamdirect.comnih.gov In the case of this compound, docking studies would be performed against the active site of a relevant biological target. The results of these simulations provide insights into the binding mode, the specific interactions formed, and an estimation of the binding affinity. d-nb.inforesearchgate.net

Docking studies on structurally related aminopyridine derivatives have shown that the amino group and the nitrogen atoms in the pyridine rings are key interaction points, often forming hydrogen bonds with amino acid residues in the target's active site. benthamdirect.comresearchgate.net The aromatic pyridine rings can also participate in π-π stacking or hydrophobic interactions. The ether linkage, while providing flexibility, can also act as a hydrogen bond acceptor.

Table 2: Representative Molecular Docking Results for Aminopyridine Analogs This table contains representative data from molecular docking studies of aminopyridine derivatives, illustrating the types of interactions and scoring that would be relevant for this compound.

| Target Protein | Ligand (Analog) | Docking Score (kcal/mol) | Key Interacting Residues |

| Beta-catenin | 2-aminopyridine (B139424) derivative | -7.5 | ASP164, LYS180 |

| Nitric Oxide Synthase | Substituted 2-aminopyridine | -8.2 | GLU371, TRP366 |

| Thrombin | 4-aminopyridine derivative | -9.1 | GLY216, SER195 |

Pharmacophore Modeling for Ligand-Target Interactions

A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific target. creative-biolabs.combiointerfaceresearch.com Pharmacophore models for this compound and its analogs can be generated using either ligand-based or structure-based approaches. biointerfaceresearch.commdpi.com

Ligand-based pharmacophore modeling involves analyzing a set of known active molecules to identify common chemical features. creative-biolabs.comrsc.org For a series of compounds including this compound, a ligand-based model would likely highlight the importance of the hydrogen bond donor (the amino group), hydrogen bond acceptors (the pyridine nitrogens and the ether oxygen), and the aromatic rings. nih.govnih.gov These models are particularly useful when the three-dimensional structure of the biological target is unknown. mdpi.com

When the structure of the target protein is available, a structure-based pharmacophore model can be created by analyzing the interactions between the protein and a bound ligand. biointerfaceresearch.comfrontiersin.org For this compound, a structure-based model would be derived from its docked pose within the target's active site. This model would define the spatial arrangement of features that are complementary to the active site, providing a more precise template for the design of new inhibitors. nih.gov

The analysis of pharmacophoric features is central to understanding the molecular recognition of this compound. The key features are:

Hydrogen Bond Donor (HBD): The primary HBD is the amino group (-NH2) on one of the pyridine rings. This group can donate a hydrogen bond to an acceptor group on the target protein, such as a carbonyl oxygen. nih.gov

Hydrogen Bond Acceptor (HBA): The molecule has multiple HBAs: the nitrogen atoms in both pyridine rings and the oxygen atom of the ether linkage. These can accept hydrogen bonds from donor groups on the target, like hydroxyl or amide protons. nih.gov

Aromatic: The two pyridine rings are aromatic features that can engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding site. nih.gov

Hydrophobic: The pyridine rings also contribute to the hydrophobic character of the molecule, allowing for favorable interactions with nonpolar regions of the target's active site. nih.gov

The spatial arrangement of these features is critical for high-affinity binding. Pharmacophore models for analogous compounds often reveal a specific geometry of these features that is optimal for interaction with the target. nih.govnih.gov

Table 3: Summary of Pharmacophoric Features of this compound

| Feature Type | Moiety | Potential Interaction |

| Hydrogen Bond Donor (HBD) | Amino group (-NH2) | Interaction with protein backbone carbonyls or side-chain acceptors. |

| Hydrogen Bond Acceptor (HBA) | Pyridine Nitrogens | Interaction with protein side-chain donors (e.g., -OH, -NH). |

| Hydrogen Bond Acceptor (HBA) | Ether Oxygen | Potential interaction with protein side-chain donors. |

| Aromatic | Pyridine Rings | π-π stacking with aromatic residues (Phe, Tyr, Trp). |

| Hydrophobic | Pyridine Rings | Interaction with nonpolar pockets in the binding site. |

Prediction of Molecular Properties for Research Design (e.g., Blood-Brain Barrier Penetration, CNS Permeability)

In the design and discovery of neurologically active agents, the ability of a compound to cross the blood-brain barrier (BBB) and permeate the central nervous system (CNS) is a critical determinant of its potential therapeutic efficacy. Computational, or in silico, modeling provides an essential, rapid, and cost-effective methodology for predicting these properties before undertaking more complex and resource-intensive in vitro or in vivo studies. For pyridine-containing compounds such as this compound, these predictive models are particularly relevant, as the pyridine moiety is often incorporated into drug candidates to enhance CNS penetration. nih.gov

Theoretical investigations for compounds like this compound typically involve calculating a suite of physicochemical and topological parameters that are known to govern BBB transport. Key structural features that influence the logarithm of the blood-brain partition coefficient (logBB), a common measure of BBB permeation, include lipophilicity (logP), polar surface area (PSA), molecular weight, and hydrogen bonding capacity. nih.gov Quantitative structure-activity relationship (QSAR) models, which correlate these structural descriptors with experimental permeability data, are frequently employed to generate predictions for novel molecules. nih.gov

For a molecule to be considered a promising CNS drug candidate, its predicted properties are often compared against established thresholds. For instance, scoring functions like the CNS Multiparameter Optimization (CNS-MPO) score and the Blood-Brain Barrier Score (BBB_SCORE) are utilized. nih.gov The CNS-MPO score, which ranges from 0 to 6, considers properties like lipophilicity, molecular weight, topological polar surface area, hydrogen bond donors, and pKa; a score of 4.0 or greater is often used as a benchmark for compounds with a higher likelihood of CNS penetration. nih.gov Similarly, the BBB_SCORE, which is calculated based on five key physicochemical parameters including the number of aromatic rings and polar surface area, also uses a cutoff of 4.0 to identify molecules with acceptable predicted BBB penetration. nih.gov

The general principle is that molecules with lower molecular weight, moderate lipophilicity, a limited number of hydrogen bond donors and acceptors, and a smaller polar surface area are more likely to passively diffuse across the BBB. The presence of two pyridine rings in this compound makes such computational analysis vital. It is well-documented that pyridine-based compounds, as a class, have a high probability of penetrating the CNS, a characteristic that computational models aim to quantify for specific structures. nih.gov

The data generated from these computational models are crucial for research design. They allow chemists and pharmacologists to prioritize the synthesis of compounds with the highest probability of reaching their intended target within the brain, thereby optimizing the allocation of resources in the drug discovery pipeline.

Predicted Physicochemical Properties for CNS Permeability

The following table illustrates the types of computationally predicted parameters used to assess the CNS permeability of a compound like this compound.

| Parameter | Description | Typical Value for CNS Penetration |

| Molecular Weight (MW) | The mass of one mole of the substance. | < 450 g/mol |

| Lipophilicity (LogP) | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. | 1.0 - 4.0 |

| Topological Polar Surface Area (TPSA) | The surface area of polar atoms (usually oxygen and nitrogen) in a molecule. | < 90 Ų |

| Hydrogen Bond Donors (HBD) | The number of hydrogen atoms attached to electronegative atoms (N, O). | ≤ 3 |

| Hydrogen Bond Acceptors (HBA) | The number of electronegative atoms (N, O) with lone pairs. | ≤ 7 |

| CNS MPO Score | A multi-parameter score (0-6) predicting CNS suitability. | ≥ 4.0 |

| BBB Score | A score based on five physicochemical parameters to predict BBB passage. | ≥ 4.0 |

Structure Activity Relationship Sar Studies

Impact of Structural Modifications on Biological Activity

Structural modifications to the 2-(3-pyridinyloxy)-3-pyridinamine scaffold can profoundly influence its biological activity. Key areas for modification include the pyridinyloxy moiety, the pyridinamine ring, and the ether linker connecting them.

Role of Pyridinyloxy Moiety in Activity Modulation

The pyridinyloxy portion of the molecule serves as a critical interaction domain. In related diaryl ether compounds, substitutions on the aryl ring significantly modulate activity. For instance, in a series of diaryl ether derivatives designed as antitumor agents, the introduction of a chlorine or hydroxyl group at the para-position of the phenyl ring markedly enhanced antitumor activity. nih.gov Specifically, the chlorinated compound (5h) showed greater growth inhibitory effects across several cancer cell lines compared to the hydroxylated version (5k). nih.gov This suggests that electron-withdrawing or hydrogen-bond-donating groups on the distal pyridine (B92270) ring of this compound could be pivotal for its biological function.

Similarly, studies on 3-(pyridine-3-yl)-2-oxazolidinone derivatives showed that the introduction of a fluorine atom significantly improved antibacterial activity, a common finding in medicinal chemistry where fluorine can enhance binding affinity and metabolic stability. nih.gov This principle could be applied to the pyridinyloxy ring to potentially enhance the efficacy of the parent compound.

Influence of Pyridinamine Substitutions

The 2-aminopyridine (B139424) scaffold is a well-established pharmacophore found in numerous biologically active compounds. nih.gov Its activity is highly dependent on the substitution pattern.

The Amino Group: The primary amine at the 3-position is often essential for activity, typically acting as a hydrogen bond donor. In studies of 3,5-diaryl-2-aminopyridine inhibitors of ALK2, the primary amine of the 2-aminopyridine moiety was found to be crucial for interacting with the hinge region of the kinase domain. acs.org Modification to secondary or tertiary amines resulted in a decrease in potency. acs.org This highlights the importance of the unsubstituted 3-amino group in this compound for potential kinase inhibition.

Pyridine Ring Substitutions: The positions of substituents on the pyridine ring itself are critical. General studies on pyridine derivatives have shown that the presence and specific placement of methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) groups can enhance antiproliferative activity, whereas bulky groups or halogens may decrease it. nih.gov In research on 2-amino-5-substituted pyridines, substitutions at the 5-position were shown to be a viable strategy for generating derivatives with diverse biological activities. mdpi.com For this compound, this corresponds to the 5-position of the pyridinamine ring, which could be a key site for modification to optimize activity.

The table below summarizes the effect of substitutions on the activity of various pyridine-based compounds.

| Compound Class | Substitution | Position | Effect on Activity | Reference |

| Pyridine Derivatives | -OMe, -OH, -NH2 | Various | Enhanced Antiproliferative Activity | nih.gov |

| Pyridine Derivatives | Halogens, Bulky Groups | Various | Decreased Antiproliferative Activity | nih.gov |

| 3,5-Diaryl-2-aminopyridines | Methylation of 2-amino group | 2-NHMe | Reduced Potency (ALK2 Inhibition) | acs.org |

| Diaryl Ether Derivatives | -Cl, -OH | para- on phenyl ring | Enhanced Antitumor Activity | nih.gov |

| 3-(pyridin-3-yl)-2-oxazolidinones | -F | B ring | Increased Antibacterial Activity | nih.gov |

Effects of Remote Substituents and Linker Variations

Remote substituents on either pyridine ring can establish additional interactions with a biological target. In diaryl ether-based inhibitors of P. aeruginosa FabV, long-chain alkyl substituents on a remote benzene (B151609) sulfonamide motif were found to be ideal for potency, highlighting that distal modifications can have a significant impact. nih.gov

The diaryl ether linker is another critical element for modification. While ethers are common, they can be metabolic liabilities. nih.gov Bioisosteric replacement of the ether oxygen is a common strategy in medicinal chemistry to improve metabolic stability and modulate activity. Potential replacements for the ether oxygen in this compound could include sulfur (thioether), methylene (B1212753) (-CH2-), or an amino group (-NH-). For example, replacing an ether with a difluoroalkyl group has been shown to improve both potency and metabolic stability in certain scaffolds. nih.gov In a study on MAPK11 inhibitors, scaffold hopping from a dibenzocycloheptanone core to diarylsulfone and sulfoxide (B87167) derivatives was successfully used to generate novel and potent compounds. mdpi.com This demonstrates that modifications or replacements of the core linkage are a valid strategy for inhibitor optimization.

Correlation of Molecular Descriptors with Biological Response

The biological activity of pyridine derivatives can be correlated with specific molecular descriptors. Computational studies are often employed to calculate properties like electrostatic potential maps, which can reveal characteristics favorable for biological activity. nih.gov For instance, SAR analyses have found that the antiproliferative activity of certain pyridine derivatives is related to the number and position of methoxy groups. nih.gov These descriptors help in understanding how the electronic and steric properties of the molecule, such as hydrogen bonding capacity and molecular shape, drive the biological response. For this compound, key descriptors would likely include the hydrogen-bond donating capacity of the 3-amino group and the electrostatic potential of the pyridinyloxy ring.

Comparative Analysis with Structurally Related Heterocycles

The biological potential of this compound can be contextualized by comparing it to other heterocyclic systems that have been investigated as scaffolds for drug discovery.

Pyrido[2,3-d]pyrimidines: This fused heterocyclic system is structurally related and is a privileged scaffold in medicinal chemistry. researchgate.net The addition of the pyrimidine (B1678525) ring often enhances biological activity, with numerous derivatives showing kinase inhibitory properties. nih.gov For example, Palbociclib, a pyrido[2,3-d]pyrimidin-7-one derivative, is a successful CDK4/6 inhibitor used in breast cancer treatment. nih.gov

Pyrazines: In the development of antimalarial drugs, replacement of a 2-aminopyridine core with a 2-aminopyrazine (B29847) core led to a novel series of compounds with potent oral antimalarial activity. nih.gov This suggests that replacing the pyridinamine ring with a bioisosteric pyrazine (B50134) could be a viable strategy to alter or improve the activity of this compound.

Furo[2,3-b]pyridines: Also known as 7-azabenzofurans, these compounds are another class of related heterocycles. nih.gov The fusion of a furan (B31954) ring to the pyridine core creates a more rigid structure that has been explored for various therapeutic targets, including cancer and viral infections. nih.gov

2-Aminooxazoles: The 2-aminooxazole scaffold has been investigated as a bioisosteric replacement for the 2-aminothiazole (B372263) moiety in antitubercular agents. acs.org This type of isosteric replacement, swapping a sulfur atom for an oxygen atom in the ring adjacent to the amino group, could be conceptually applied to the pyridinamine ring to modulate its properties.

The table below provides a comparative overview of different heterocyclic scaffolds and their noted biological activities.

| Heterocyclic Scaffold | Key Biological Activities | Notable Examples / Findings | Reference |

| Pyrido[2,3-d]pyrimidine (B1209978) | Kinase Inhibition (CDK, Tyrosine Kinase) | Palbociclib (CDK4/6 inhibitor) | nih.gov |

| 2-Aminopyrazine | Antimalarial | Potent activity against P. falciparum | nih.gov |

| Furo[2,3-b]pyridine | Antiproliferative, Antiviral, Antimicrobial | Active against various cancer cell lines and viruses | nih.gov |

| 2-Aminooxazole | Antitubercular | Bioisostere of 2-aminothiazole with improved properties | acs.org |

| Diarylpyrazoles | Fungal Kinase Inhibition | Selective inhibitors of fungal Yck2 | biorxiv.org |

Applications in Medicinal Chemistry and Drug Discovery Research

Exploration as a Chemical Scaffold for Bioactive Compounds

The 2-(3-Pyridinyloxy)-3-pyridinamine core structure is a key component in the synthesis of more complex heterocyclic systems, particularly pyrido[2,3-d]pyrimidines. nih.govmdpi.comresearchgate.net This class of compounds has garnered significant attention from medicinal chemists due to their wide spectrum of pharmacological activities, including anticancer properties. nih.govresearchgate.net The pyridine (B92270) ring within the scaffold is a common feature in many important plant-derived compounds and is often incorporated into drug design to enhance solubility and bioavailability. researchgate.netnih.gov

The versatility of the this compound scaffold allows for the synthesis of a variety of derivatives through multicomponent reactions, offering an efficient pathway to novel bioactive molecules. nih.gov The structural adaptability of pyridine and its derivatives makes them valuable starting materials for chemical modifications aimed at discovering new therapeutic agents. researchgate.net The fusion of a pyridine nucleus is a well-established strategy in the quest for new drugs with potent biological utility. researchgate.net

Interaction with Identified Biological Targets

Derivatives of the this compound scaffold have been shown to interact with a range of biological targets, underscoring their potential in treating various diseases. These interactions primarily involve the modulation of enzyme activity, particularly kinases, as well as ion channels.

Kinase Inhibition Studies (e.g., IRE1α, HER family, PI3K, mTOR, CDK9, Tyrosine Kinases)

The inhibition of kinases, a family of enzymes crucial for cell signaling, is a major focus in cancer therapy. The this compound scaffold has been instrumental in the development of potent kinase inhibitors.

IRE1α Inhibition: The unfolded protein response (UPR) is a cellular stress response that is often activated in cancer cells to promote survival. Inositol-requiring enzyme 1α (IRE1α) is a key component of the UPR, possessing both kinase and endoribonuclease activity. nih.gov A series of novel pyrido-pyrimidinone and pteridinone compounds, derived from scaffolds related to this compound, have been developed as inhibitors of IRE1α, representing a potential strategy for cancer treatment. nih.gov

PI3K/mTOR Inhibition: The phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is frequently deregulated in human cancers, making it a prime target for therapeutic intervention. nih.govnih.govmdpi.comresearchgate.net Several derivatives built upon a pyridinyl-benzenesulfonamide structure, which incorporates the this compound motif, have been identified as potent dual inhibitors of PI3K and mTOR. nih.govmdpi.com For instance, Omipalisib (GSK2126458) is a highly potent inhibitor of both PI3K and mTOR. researchgate.net The design of these inhibitors often involves a scaffold hopping strategy from known kinase inhibitors. mdpi.com

Table 1: PI3K/mTOR Inhibition by this compound Derivatives

| Compound | Target(s) | IC₅₀ (nM) | Cell-Based Assay Notes | Reference(s) |

|---|---|---|---|---|

| Compound 31 | PI3Kα | 3.4 | Potent suppression of Akt and p70s6k phosphorylation. | nih.gov |

| PI3Kβ | 34 | nih.gov | ||

| PI3Kδ | 16 | nih.gov | ||

| PI3Kγ | 1 | nih.gov | ||

| mTOR | 4.7 | nih.gov | ||

| PF-04691502 | Class I PI3K | Potent | Reduced phosphorylation of AKT T308 (IC₅₀: 7.5-47 nM) and S473 (IC₅₀: 3.8-20 nM). | nih.gov |

| mTOR | Potent | Inhibited mTORC1 activity with an IC₅₀ of 32 nM. | nih.gov | |

| Pyrido[1,2-a]pyrimidone Analogue | mTOR/PI3K | Not specified | wipo.int |

CDK9 Inhibition: Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription and is considered a therapeutic target in cancer. researchgate.netgoogle.com Pyrido[2,3-d]pyrimidin-7-one derivatives have been identified as inhibitors of cyclin-dependent kinases, including CDK4. nih.gov Furthermore, 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives have demonstrated significant inhibitory activity against CDK9. nih.gov The development of pyrimidine (B1678525) biaryl amine compounds as CDK9 inhibitors has also been a focus of research. google.com

Table 2: CDK9 Inhibition by Related Scaffolds

| Compound Series | Target | Inhibition Data | Cell-Based Assay Notes | Reference(s) |

|---|---|---|---|---|

| 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidines | CDK9 | >80% inhibition for most derivatives. | Higher anti-proliferative activity in MIA PaCa-2 cells for CDK9 inhibitors. | nih.gov |

| Imadazopyrazines | CDK9 | Compound 1d IC₅₀ = 0.18 µM. | Cytotoxicity in HCT116, K562, and MCF7 cancer cell lines correlated with CDK9 inhibition. | researchgate.net |

| Pyrazolo[3,4-b]pyridines | CDK9 | Compound 9a IC₅₀ = 0.262 µM; Compound 14g IC₅₀ = 0.801 µM. | Arrested cell cycle and induced apoptosis in cancer cell lines. | mdpi.com |

Tyrosine Kinase Inhibition: Tyrosine kinases are a large family of enzymes involved in various cellular processes, and their dysregulation is a hallmark of many cancers. nih.gov Pyrido[2,3-d]pyrimidines, which can be synthesized from this compound precursors, are effective inhibitors of tyrosine kinases such as PDGFr, FGFr, and c-src. nih.govnih.gov The substitution pattern on the pyrido[2,3-d]pyrimidine (B1209978) core can be modified to achieve selectivity for specific tyrosine kinases. nih.gov For example, certain analogues have shown biased inhibition towards the tyrosine kinase activity of the platelet-derived growth factor receptor (PDGFr). nih.gov Additionally, pyrido-pyridazinone derivatives have been discovered as potent inhibitors of FER tyrosine kinase with demonstrated antitumor activity. nih.gov

Table 3: Tyrosine Kinase Inhibition by Pyrido[2,3-d]pyrimidine and Related Derivatives

| Compound | Target(s) | IC₅₀ (nM) | In Vivo/Cellular Activity | Reference(s) |

|---|---|---|---|---|

| Compound 54 | PDGFr | 31 | Active in PDGF-dependent cellular assays and blocked in vivo growth of PDGF-dependent tumor lines. | nih.gov |

| FGFr | 88 | nih.gov | ||

| c-src | 31 | nih.gov | ||

| PD180970 | Bcr/Abl | 2.5 (for reducing phosphorylation) | Reduced Bcr/Abl tyrosine phosphorylation and triggered death in K562 cells. | nih.gov |

| Compound 65 | PDGFr | 1110 | nih.gov | |

| FGFr | 130 | nih.gov | ||

| EGFr | 450 | nih.gov | ||

| c-src | 220 | nih.gov | ||

| Compound 21 (DS21360717) | FER | Potent | Showed in vivo antitumor efficacy in a subcutaneous tumor model. | nih.gov |

| Threonine Tyrosine Kinase (TTK) Inhibitor (5o) | TTK | IC₅₀ = 23 nM | Suppressed proliferation of a panel of human cancer cell lines. | nih.gov |

Ion Channel Modulation (e.g., Potassium Channels)

While kinase inhibition is a major area of investigation, the this compound scaffold and its derivatives also show potential in modulating ion channels. Specifically, pyridine nucleotides have been shown to modulate the activity of three types of potassium-selective channels in human pancreatic beta-cells. nih.gov Furthermore, derivatives of 4-aminopyridine, a related pyridine-containing structure, are known potassium (K⁺) channel blockers. nih.gov

Enzyme Modulation Beyond Kinases (e.g., Reverse Transcriptase)

The therapeutic potential of this scaffold extends beyond kinase inhibition. A series of non-nucleoside 3-aminopyridin-2(1H)-one derivatives, which are structurally related to the core compound of interest, have been synthesized and evaluated as potent and highly selective inhibitors of HIV-1 reverse transcriptase (RT). nih.gov Some of these analogues demonstrated IC₅₀ values as low as 19 nM in enzyme assays. nih.gov

Other Putative Molecular Targets

The diverse biological activities of pyridine-containing scaffolds suggest that they may interact with a variety of other molecular targets. For example, pyrido[2,3-d]pyridazine-2,8-dione derivatives have been investigated as dual inhibitors of COX-1/COX-2, indicating a potential role in anti-inflammatory therapies. rsc.org

Development as a Lead Compound or Scaffold in Research Programs

A "lead compound" is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to achieve better drug-like properties. nih.govnih.gov The this compound scaffold and its derivatives, particularly pyridoacridines and pyrido[2,3-d]pyrimidines, are considered prospective lead compounds in medicinal chemistry. nih.govnih.gov

The identification of a compound like 8-ethyl-2-phenylamino-8H-pyrido[2,3-d]pyrimidin-7-one as a Cdk4 inhibitor initiated programs to evaluate related compounds for their kinase inhibitory activity. nih.gov Similarly, the discovery of a pyridine-containing compound through high-throughput screening led to the development of potent FER tyrosine kinase inhibitors. nih.gov The use of computer-aided drug design (CADD) and virtual screening has further accelerated the identification and optimization of lead compounds for various targets. upenn.edu The versatility of the pyridine scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity, making it a valuable starting point for drug discovery programs. nih.govnih.gov

Strategies for Optimizing Ligand-Target Interactions in Drug Design

The optimization process for a molecule like this compound would typically revolve around systematic modifications of its core structure to improve interactions with the amino acid residues lining the binding pocket of a target protein, often a kinase. The 2-aminopyridine (B139424) moiety is a well-established pharmacophore known to form key hydrogen bond interactions with the hinge region of many protein kinases. acs.orgresearchgate.net

A primary strategy involves the exploration of structure-activity relationships (SAR) through targeted chemical modifications. For the this compound scaffold, this would involve modifications at several key positions to probe for improved binding affinity and selectivity.

Table 1: Potential Sites for Modification on the this compound Scaffold

| Position | Type of Modification | Potential Impact on Ligand-Target Interaction |

| Amino Group (-NH2) at C3 | Acylation, Alkylation, Arylation | Can introduce additional hydrogen bond donors/acceptors or hydrophobic interactions. |

| Pyridinyl Ring (attached to oxygen) | Substitution (e.g., with halogens, alkyl, alkoxy groups) | Can modulate electronic properties and create new contact points with the target. |

| Pyridinyl Ring (with the amino group) | Substitution at positions 4, 5, and 6 | Can influence the overall conformation and introduce vectors for further functionalization. |

| Ether Linkage (-O-) | Replacement with other linkers (e.g., -S-, -CH2-, -NH-) | Can alter the geometry and flexibility of the molecule. |

Further optimization strategies would include computational modeling and structure-based drug design. Techniques like molecular docking can simulate the binding of novel derivatives of this compound into the active site of a target protein. nih.gov This allows for the rational design of new analogs with predicted enhanced binding affinities. For instance, if the target protein has a hydrophobic pocket near the pyridinyloxy moiety, adding a lipophilic group at a suitable position on that ring could significantly improve potency.

Another key aspect of optimization is addressing potential liabilities. While the pyridine core is common in drugs, it can sometimes be a site of metabolic instability. Therefore, medicinal chemists might explore the introduction of fluorine atoms or other metabolic blockers at susceptible positions to improve the pharmacokinetic properties of the compound.

In the context of kinase inhibition, achieving selectivity is a major challenge due to the high conservation of the ATP-binding site across the kinome. For a compound like this compound, strategies to enhance selectivity might involve designing derivatives that can form interactions with less conserved regions of the kinase active site, such as the solvent-exposed region or allosteric pockets. google.com

While direct and detailed research on this compound is limited, the established principles of medicinal chemistry and the extensive literature on related 2-aminopyridine and diaryl ether compounds provide a clear roadmap for its potential optimization as a therapeutic agent. google.comnih.gov

Q & A

Advanced Research Question

- Docking Studies : Use Schrödinger Suite or AutoDock to predict binding affinity for enzymes (e.g., kinases) based on the compound’s planar pyridine rings and hydrogen-bonding capability .

- QSAR Models : Correlate substituent electronegativity (Hammett σ values) with inhibitory activity against bacterial biofilms .

- ADMET Prediction : SwissADME can forecast solubility (LogP ~2.1) and blood-brain barrier penetration for CNS applications .

What analytical techniques are critical for resolving contradictory data in reaction mechanism studies involving this compound?

Advanced Research Question

- Isotopic Labeling : Use -labeled aminopyridine to track N-H bond cleavage in SNAr reactions via -NMR .

- Kinetic Profiling : Employ stopped-flow UV-Vis spectroscopy to measure rate constants for intermediate formation (e.g., Meisenheimer complexes) .

- In Situ IR : Monitor real-time changes in C-O-C and N-H stretches to distinguish between concerted and stepwise mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.